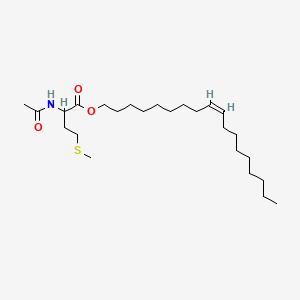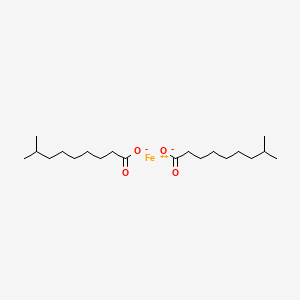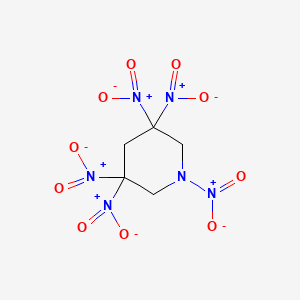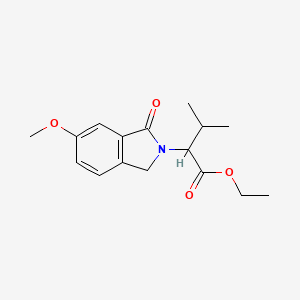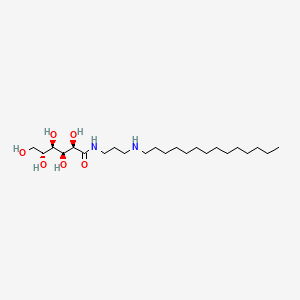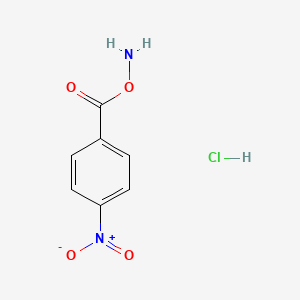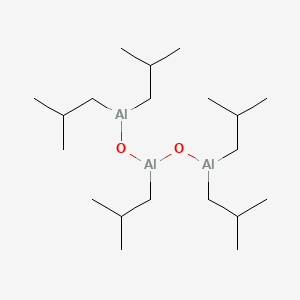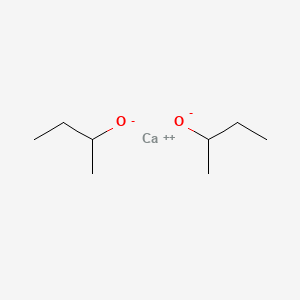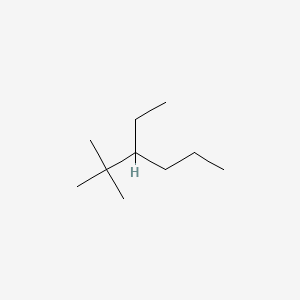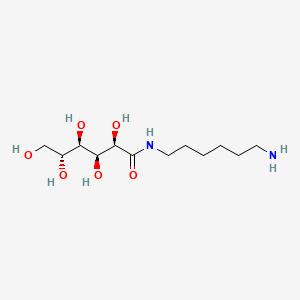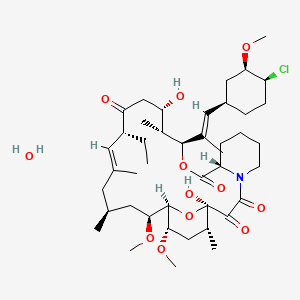
Pimecrolimus hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimecrolimus hydrate is an immunomodulating agent primarily used in the treatment of mild to moderate atopic dermatitis (eczema). It is a topical calcineurin inhibitor that reduces the action of T-cells and mast cells, which are part of the immune system and contribute to inflammatory responses . Pimecrolimus was first marketed by Novartis under the trade name Elidel and is now available in various countries for treating atopic dermatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pimecrolimus involves dissolving ascomycin in an organic solvent and combining it with a base to obtain the desired compound . The specific reaction conditions and solvents used can vary, but the general process involves multiple steps to ensure the correct formation of the macrolactam structure.
Industrial Production Methods
Industrial production of pimecrolimus typically follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced organic synthesis techniques and equipment is crucial in the industrial production of pimecrolimus .
Analyse Des Réactions Chimiques
Types of Reactions
Pimecrolimus undergoes various chemical reactions, including:
Oxidation: Pimecrolimus can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in pimecrolimus, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of pimecrolimus include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of pimecrolimus depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of pimecrolimus, each with unique chemical and biological properties .
Applications De Recherche Scientifique
Pimecrolimus has a wide range of scientific research applications, including:
Chemistry: Pimecrolimus is used as a model compound in organic synthesis studies to explore new synthetic routes and reaction mechanisms.
Biology: In biological research, pimecrolimus is used to study the immune system’s response to various stimuli and the role of T-cells and mast cells in inflammation.
Medicine: Pimecrolimus is extensively studied for its therapeutic potential in treating various inflammatory skin diseases, such as atopic dermatitis, seborrheic dermatitis, and psoriasis
Mécanisme D'action
Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of early cytokines . Additionally, pimecrolimus reduces the ability of mast cells to release chemicals that promote inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tacrolimus: Like pimecrolimus, tacrolimus is a calcineurin inhibitor used in the treatment of atopic dermatitis.
Cyclosporine: Another calcineurin inhibitor, cyclosporine, is used in various autoimmune conditions.
Uniqueness of Pimecrolimus
Pimecrolimus is unique in its selective action on T-cells and mast cells, which reduces the risk of systemic immunosuppression and associated side effects. Unlike corticosteroids, pimecrolimus does not induce skin atrophy, making it a safer option for long-term use in treating inflammatory skin conditions .
Propriétés
Numéro CAS |
1000802-56-1 |
|---|---|
Formule moléculaire |
C43H70ClNO12 |
Poids moléculaire |
828.5 g/mol |
Nom IUPAC |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate |
InChI |
InChI=1S/C43H68ClNO11.H2O/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7;/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3;1H2/b24-18+,26-20+;/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+;/m0./s1 |
Clé InChI |
NZIZEODSJUZSHZ-MNZFELGNSA-N |
SMILES isomérique |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)Cl)/C)O)C)OC)OC)C)\C.O |
SMILES canonique |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


